
(3-Chloro-5-fluoropyridin-2-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-5-fluoropyridin-2-yl)(phenyl)methanol is a chemical compound with the molecular formula C12H9ClFNO It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both chlorine and fluorine substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-fluoropyridin-2-yl)(phenyl)methanol typically involves the reaction of 3-chloro-5-fluoropyridine with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(3-Chloro-5-fluoropyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
(3-Chloro-5-fluoropyridin-2-yl)(phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of (3-Chloro-5-fluoropyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (3-Chloro-5-fluoropyridin-2-yl)methanol
- (3-Chloro-5-fluoropyridin-2-yl)ethanol
- (3-Chloro-5-fluoropyridin-2-yl)amine
Uniqueness
(3-Chloro-5-fluoropyridin-2-yl)(phenyl)methanol is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring, which can significantly influence its chemical and biological properties. The phenyl group also contributes to its distinct characteristics, making it a valuable compound for various applications.
特性
分子式 |
C12H9ClFNO |
|---|---|
分子量 |
237.66 g/mol |
IUPAC名 |
(3-chloro-5-fluoropyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H9ClFNO/c13-10-6-9(14)7-15-11(10)12(16)8-4-2-1-3-5-8/h1-7,12,16H |
InChIキー |
FEJGTYCHQDGTLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=N2)F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


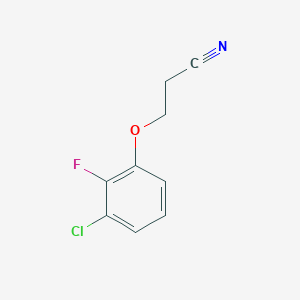
![3-bromo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13081295.png)
![5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081301.png)
![1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid](/img/structure/B13081303.png)
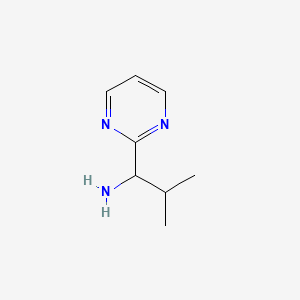
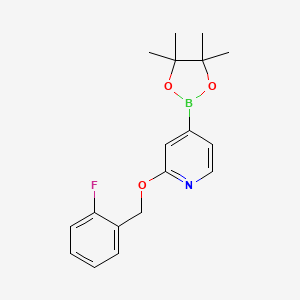
![2-Propanoylspiro[4.4]nonan-1-one](/img/structure/B13081330.png)
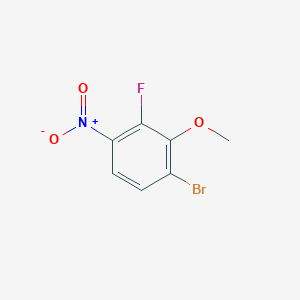
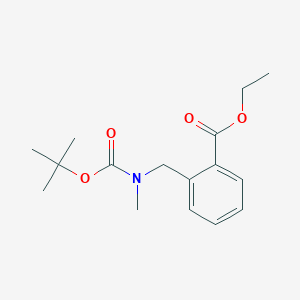


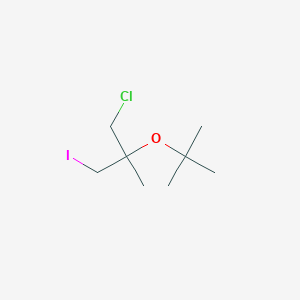
![1-[(6-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B13081352.png)

